R-Clopidogrel carboxylic acid

Chiral Separation Thin-Layer Chromatography Enantiomeric Purity

Quantifying residual (R)-enantiomer in clopidogrel API requires an enantiopure standard-racemic mixtures cannot resolve chiral separations nor satisfy pharmacopoeial identity criteria. R-Clopidogrel carboxylic acid is the official EP Impurity A (R-Isomer) reference for chiral HPLC system suitability and impurity limit testing. It delivers: (1) unambiguous retention time identification and resolution (Rs) verification against the active (S)-enantiomer; (2) reliable quantitation down to 0.1% relative abundance; and (3) direct compendial compliance for batch release. Procure the single-isomer standard to eliminate analytical ambiguity and ensure audit-ready data.

Molecular Formula C15H14ClNO2S
Molecular Weight 307.8
CAS No. 324757-50-8
Cat. No. B601351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Clopidogrel carboxylic acid
CAS324757-50-8
Synonyms(R)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid
Molecular FormulaC15H14ClNO2S
Molecular Weight307.8
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





R-Clopidogrel Carboxylic Acid: Chiral Reference Standard for Quality Control


R-Clopidogrel carboxylic acid (CAS 324757-50-8) is the (R)-enantiomer of the major inactive carboxyl metabolite of the antiplatelet prodrug clopidogrel. As a chiral impurity standard, it is officially designated as Clopidogrel EP Impurity A (R-Isomer) in the European Pharmacopoeia and serves as an essential analytical reference material for enantiomeric purity assessment in clopidogrel active pharmaceutical ingredient (API) and finished dosage form manufacturing [1]. While the (S)-enantiomer is the bioactive form that ultimately yields the pharmacologically active thiol metabolite (SR26334) via CYP-mediated metabolism, the (R)-enantiomer possesses no measurable antiplatelet activity and represents a stereochemical impurity that must be rigorously controlled to meet compendial specifications [2].

Standard Type Chiral impurity reference standard
Compendial Designation Clopidogrel EP Impurity A (R-Isomer)
Primary Use Enantiomeric purity assessment & system suitability

Why R-Clopidogrel Carboxylic Acid Cannot Be Substituted


Procurement of racemic clopidogrel carboxylic acid or alternative clopidogrel-related impurities as a substitute for the enantiopure (R)-form introduces unacceptable analytical risk. The (R)- and (S)-enantiomers exhibit fundamentally different biological properties: the (S)-enantiomer is the active stereoisomer that undergoes metabolic conversion to the pharmacologically potent thiol metabolite (P2Y12 IC50 = 100 nM), while the (R)-enantiomer is an inactive impurity devoid of antiplatelet activity . Consequently, enantiomeric purity is a critical quality attribute mandated by both the European Pharmacopoeia and USP, requiring the use of enantiopure (R)-clopidogrel carboxylic acid as a system suitability standard and impurity marker [1]. A racemic mixture cannot provide unambiguous identification or quantification of the undesired (R)-enantiomer in chiral chromatographic methods, nor can it serve as a valid reference for pharmacopoeial impurity limit testing. The following quantitative evidence establishes the specific performance parameters and compendial requirements that mandate procurement of the enantiopure (R)-isomer.

Chiral Identification
Enantiopure (R)-standard provides unambiguous peak assignment for the inactive impurity.
Racemate cannot resolve (R)-impurity from active (S)-enantiomer; ambiguous chromatographic profile.
Pharmacopoeial Compliance
Required by EP/USP monographs as the certified impurity marker for limit testing.
Racemic or alternative impurity standards are not recognized for compendial impurity quantification.
Quantitative Accuracy
Ensures accurate low-level (R)-impurity quantification in chiral methods.
Non-enantiopure standards may over- or underestimate impurity levels, risking batch release decisions.

Quantitative Differentiation Evidence


TLC Enantiomeric Resolution with β-Cyclodextrin

A validated TLC method using β-cyclodextrin as a chiral mobile phase additive achieved baseline separation of R-clopidogrel and S-clopidogrel. The (R)-enantiomer is resolved as a distinct spot from the (S)-enantiomer under optimized conditions: Polygram®cel 300 Ac-10% plates with isopropanol-0.5 mM β-cyclodextrin (6:4, v/v) mobile phase in a chamber equilibrated for 20 minutes [1]. The method was developed specifically for control of stereoselective synthesis and purity assessment of clopidogrel, where the (R)-enantiomer is quantified as the critical stereochemical impurity.

Chiral TLC Separation
Baseline separation of R- and S-enantiomers achieved using β-cyclodextrin mobile phase additive (estimated Rs ≈ 1.8).
Enables unambiguous (R)-enantiomer detection in TLC purity methods.
Method optimized on Polygram®cel 300 Ac-10% plates; detection via UV and iodine vapor.
Chiral Separation Thin-Layer Chromatography Enantiomeric Purity

Biological Activity Discrimination: Inactive vs. Active Enantiomer

The (S)-enantiomer of clopidogrel possesses antiplatelet activity and serves as the precursor to the pharmacologically active thiol metabolite (SR26334, also designated R-130964), which irreversibly antagonizes the platelet P2Y12 receptor with an IC50 of 100 nM [1]. In contrast, the (R)-enantiomer (R-clopidogrel carboxylic acid) is considered an impurity of the active substance and exhibits no measurable antiplatelet activity [1]. Following oral administration, approximately 85% of clopidogrel is hydrolyzed by hepatic carboxylesterase to the inactive carboxyl metabolite, which exists as a mixture of enantiomers unless stereoselective synthesis is employed [2].

P2Y12 Activity
Class-level
(S)-thiol metabolite IC50 = 100 nM; (R)-enantiomer exhibits no measurable antiplatelet activity.
Establishes (R)-isomer as the inactive stereochemical impurity requiring control.
Qualitative discrimination based on in vitro receptor binding and platelet aggregation assays.
Pharmacology Stereochemistry Metabolism

Pharmacopoeial Identity as EP Impurity A

R-Clopidogrel carboxylic acid (CAS 324757-50-8) is explicitly designated as Clopidogrel EP Impurity A (R-Isomer) in the European Pharmacopoeia monograph for clopidogrel besilate [1][2]. The corresponding (S)-enantiomer is identified as Clopidogrel Related Compound A in USP and SR26334 (active metabolite precursor), establishing that the (R)-form is the officially recognized stereochemical impurity requiring control [3]. This compendial designation mandates the use of enantiopure (R)-clopidogrel carboxylic acid as a reference standard for system suitability testing and impurity quantification in batch release and stability studies.

Compendial Designation
Specification review
Officially designated Clopidogrel EP Impurity A (R-Isomer) in the European Pharmacopoeia monograph.
Mandates enantiopure (R)-standard for impurity limit testing in batch release.
Distinct from USP Clopidogrel Related Compound A (S-enantiomer).
Pharmacopoeial Standards Impurity Profiling Regulatory Compliance

Enantioselective Kinetic Resolution Monitoring

A kinetic resolution approach using lipase from Candida rugosa OF in an ionic liquid-containing two-phase medium (cyclohexane/[EMIM][BF4]) with methanol as acyl acceptor was optimized for the enantioselective biotransformation of racemic clopidogrel carboxylic acid [1]. Under optimized conditions, the (S)-enantiomer product was obtained with an enantiomeric excess (ee) of 94.21% ± 1.07, conversion (c) of 49.60% ± 0.57%, and enantioselectivity (E) of 113.40 ± 1.29. The (R)-enantiomer remains unreacted in the reaction mixture and must be separated and quantified. This study demonstrates that achieving high enantiopurity of the desired (S)-form requires precise analytical control of residual (R)-enantiomer content, which is accomplished using enantiopure R-clopidogrel carboxylic acid as a reference standard.

Kinetic Resolution ee
(S)-enantiomer ee = 94.21% ± 1.07, enantioselectivity E = 113.40 ± 1.29.
Quantifies residual (R)-enantiomer (~2.9%) requiring analytical control in stereoselective synthesis.
Candida rugosa lipase; cyclohexane/[EMIM][BF4] two-phase system; UPLC-MS/MS chiral analysis.
Biocatalysis Green Chemistry Enantioselective Synthesis

Validated Application Scenarios


Pharmacopoeial Impurity Testing (GMP QC Release)

R-Clopidogrel carboxylic acid is employed as the certified reference standard for Clopidogrel EP Impurity A (R-Isomer) in GMP-compliant quality control laboratories. It is used for system suitability testing, retention time identification, and quantification of the (R)-enantiomer impurity in clopidogrel besilate API and tablet formulations according to European Pharmacopoeia monograph specifications. The compound is essential for demonstrating that the enantiomeric impurity does not exceed compendial limits, a requirement for batch release in regulated markets [1][2].

Chiral HPLC/UPLC Method Development and Validation

This compound serves as the authentic (R)-enantiomer standard during chiral chromatographic method development and validation. It is used to establish retention time markers, resolution parameters (Rs between S- and R-enantiomers), and limit of quantification (LOQ) for impurity methods. Methods employing ovomucoid-based chiral stationary phases or β-cyclodextrin mobile phase additives require enantiopure R-clopidogrel carboxylic acid to verify that the analytical system can reliably separate and detect the undesired (R)-impurity at levels as low as 0.1% relative to the active (S)-enantiomer [3][4].

Stereoselective Synthesis Process Control

In enzymatic kinetic resolution processes using lipases (e.g., Candida rugosa OF) to produce enantiomerically pure (S)-clopidogrel carboxylic acid from racemic starting material, R-clopidogrel carboxylic acid is used as an external calibration standard for UPLC-MS/MS or chiral HPLC quantification of residual (R)-enantiomer. The kinetic resolution achieves ee = 94.21% ± 1.07 for the (S)-product, corresponding to approximately 2.9% residual (R)-enantiomer that must be accurately measured. Enantiopure R-standard enables precise process monitoring and endpoint determination [5].

Metabolite Identification and Pharmacokinetic Reference Standard

R-Clopidogrel carboxylic acid serves as an authentic reference standard for identifying and quantifying the inactive carboxyl metabolite in plasma samples during preclinical and clinical pharmacokinetic studies of clopidogrel. Approximately 85% of administered clopidogrel is hydrolyzed to the inactive carboxyl metabolite by hepatic carboxylesterase [6]. While the circulating metabolite is predominantly racemic or stereochemically undefined, the enantiopure (R)-standard enables chiral bioanalytical method development to assess potential stereoselective metabolism or disposition in special populations, including CYP2C19 poor metabolizers [6].

Application
Selection Property
Validation Focus
Compendial impurity testing
Enantiopure (R)-isomer certified reference material
System suitability & impurity limit compliance
Chiral HPLC/UPLC method development
Authentic (R)-enantiomer retention time marker
Resolution (Rs) verification & LOQ for impurity
Stereoselective synthesis process control
Enantiopure (R)-standard for residual impurity quantification
Enantiomeric excess monitoring & endpoint determination
Chiral bioanalytical method for metabolite quantification
(R)-carboxyl metabolite reference for LC-MS chiral analysis
Matrix-effect evaluation & stereoselective metabolism review in human plasma research matrices

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